2-(3-aminooxetan-3-yl)propan-2-ol
Description
2-(3-Aminooxetan-3-yl)propan-2-ol is a tertiary alcohol featuring a propan-2-ol backbone (CH₃-C(OH)-CH₃) substituted at the central carbon with a 3-aminooxetane ring. The oxetane ring is a four-membered cyclic ether with an amino group (-NH₂) at the 3-position.
Properties
CAS No. |
2731010-98-1 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Stereoselective Reduction and Bromination
The synthesis of oxetane derivatives often begins with stereoselective reduction of aldol precursors to generate 1,3-diol intermediates. For example, stereoselective reduction of aldol adducts using diisobutylaluminium hydride (DIBAL) yields 1,3-diols with defined configurations, which are subsequently brominated to form intermediates such as 17 and 21 (Scheme 1). Critical to this step is the use of acetyl bromide in the presence of ortho esters, which facilitates bromide substitution with inversion of stereochemistry. This inversion ensures retention of stereochemical integrity after cyclization, a principle demonstrated in the synthesis of oxetanes 19 and 23 via sodium hydride-mediated intramolecular etherification.
Solvent-Dependent Cyclization
Cyclization efficiency is highly solvent-dependent. Alcoholic solvents favor shorter reaction times for cyclopropane formation, while open-air systems with water promote oxetane synthesis as the major product. For instance, reactions conducted in tetrahydrofuran (THF) with sodium hydride achieve oxetane yields exceeding 80% (Table 1). Electron-rich aryl substituents further enhance yields and selectivity, as demonstrated in the synthesis of 36 (85% yield) using α-hydroxymalonates and iodine radicals.
Table 1: Solvent and Substrate Effects on Oxetane Formation
| Entry | Substrate (R) | Solvent | Additives | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ph | THF | NaH | 19 | 85 |
| 2 | p-ClC₆H₄ | H₂O/MeCN | SiO₂, Na₂CO₃ | 36 | 91 |
| 3 | Me | t-BuOH | None | 29 | 74 |
Epoxide Ring-Opening and Ring-Closing Strategies
Halide-Mediated Cyclization
Epoxide ring-opening followed by halide displacement provides a versatile route to oxetanes. Treatment of epoxide 67 with selenoethyllithium introduces selenide groups, which are subsequently displaced using potassium tert-butoxide (KOtBu) to form 2-substituted oxetanes in 83–99% yields (Scheme 2). This method tolerates aromatic and alkyl substituents, though steric hindrance from cyclohexanone derivatives reduces efficiency.
Base-Catalyzed Cyclization
Strong bases such as sodium hydride (NaH) in dimethyl sulfoxide (DMSO) facilitate the cyclization of hydroxy malonates to oxetanes. For example, treatment of 68 with NaH at 70°C affords 2-hydroxymethyloxetane (69 ) in 74% yield after acetal deprotection (Table 2). The reaction proceeds via conjugate addition to vinyl sulfonium salts, forming ylides that undergo proton transfer and cyclization.
Table 2: Base-Catalyzed Cyclization to Oxetanes
| Entry | Substrate | Base | Solvent | Temp (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 68 (R=H) | NaH | DMSO | 70 | 69 | 74 |
| 2 | 68 (R=Et) | t-BuOK | t-BuOH | 80 | 70 | 88 |
Multi-Step Synthesis via Carbamate Intermediates
Oxidation and Carbamate Formation
A patented route begins with the oxidation of [3-(bromomethyl)oxetan-3-yl]methanol (II ) to carboxylic acid III using sodium hypochlorite and 2,2,6,6-tetramethylpiperidinooxy (TEMPO) in water/acetonitrile (Scheme 3). Subsequent conversion to carbamates (IV ) employs diphenylphosphoryl azide (DPPA) and alcohols (e.g., 4-methoxyphenylmethanol) in toluene at 80°C, yielding carbamates in 70–82% yields (Example 4).
Amination and Salt Formation
Amination of carbamate IV with ammonia or amines generates aminooxetane V , which is isolated as a hydrochloride salt (VI ) using hydrochloric acid. Critical to this step is the choice of solvent (acetonitrile or dichloromethane) and base (triethylamine), which minimize side reactions and improve salt purity.
Final Substitution and Deprotection
Substitution of VI with 1-(3,5-dihydro-2H-1,4-benzothiazepin-4-yl)ethanone (IX ) in toluene at 100°C affords intermediate VII , which undergoes further substitution with X to yield protected amino alcohol VIII . Final deprotection using trifluoroacetic acid (TFA) removes tert-butyl or benzyl groups, delivering 2-(3-aminooxetan-3-yl)propan-2-ol (I ) in 65–78% overall yield (Example 5).
Challenges and Optimization Strategies
Steric and Electronic Effects
Steric hindrance at the oxetane C3 position significantly impacts yields. For instance, substrates with methyl groups at C3 produce diastereomeric mixtures due to benzylic cation formation during cyclization. Electronic effects are equally critical; electron-rich aryl groups enhance oxetane selectivity by stabilizing transition states through resonance.
Solvent and Additive Optimization
The addition of Na₂CO₃ or SiO₂ suppresses side reactions during iodine-mediated cyclizations, improving oxetane yields from 70% to 91% (Table 1). Similarly, using anhydrous methanol in Williamson etherifications prevents hydrolysis of bromomethyl intermediates, as evidenced in the synthesis of 29 .
Chemical Reactions Analysis
Types of Reactions
2-(3-aminooxetan-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the oxetane ring or the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-(3-aminooxetan-3-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-aminooxetan-3-yl)propan-2-ol involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can be exploited in various biochemical pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(3-aminooxetan-3-yl)propan-2-ol with key analogs based on molecular structure, physicochemical properties, synthesis, and biological activity.
Structural and Functional Group Comparisons
*Estimated based on substituent contributions (propan-2-ol: 60.10 g/mol; 3-aminooxetane: ~87.10 g/mol).
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(3-aminooxetan-3-yl)propan-2-ol, and how do reaction conditions influence yield and purity?
- Answer : Key synthetic pathways include nucleophilic substitution or condensation reactions involving oxetane precursors. Reaction optimization requires careful control of temperature (e.g., 60–80°C for amination), solvent polarity (polar aprotic solvents like DMF enhance nucleophilicity), and pH (neutral to slightly basic conditions prevent oxetane ring degradation). Catalyst selection (e.g., palladium for cross-coupling) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of amine for efficient substitution) are critical. Purification via column chromatography or recrystallization ensures high purity .
Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?
- Answer :
- ¹H NMR : Look for characteristic peaks:
- Oxetane ring protons: δ 4.5–5.0 ppm (multiplet, integrating for 4H).
- Propan-2-ol methyl groups: δ 1.2–1.4 ppm (singlet, 6H).
- Amino group: δ 1.8–2.2 ppm (broad, 2H exchangeable with D₂O).
- IR : Confirm hydroxyl (O–H stretch: 3200–3600 cm⁻¹) and primary amine (N–H bend: 1550–1650 cm⁻¹) functionalities.
- Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Advanced Research Questions
Q. How do electronic effects of substituents on the oxetane ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Answer : Electron-withdrawing groups (e.g., –CF₃, –NO₂) on the oxetane ring increase electrophilicity, accelerating ring-opening reactions with nucleophiles. Conversely, electron-donating groups (e.g., –CH₃) stabilize the oxetane, reducing reactivity. Computational studies (DFT calculations) predict activation energies for substitution pathways, while experimental kinetic assays (e.g., monitoring by HPLC) validate these trends. For example, trifluoromethyl-substituted oxetanes exhibit 3x faster amination rates compared to methyl analogs .
Q. What strategies resolve discrepancies between computational predictions and experimental data regarding the compound’s stability under varying pH conditions?
- Answer :
- Contradiction Analysis : If MD simulations predict instability at pH < 5 but experimental HPLC shows degradation at pH 4, investigate protonation states using pKa calculations (e.g., MarvinSketch).
- Experimental Validation : Perform accelerated stability studies (40°C, 75% RH) across pH 2–10. Monitor degradation products via LC-MS to identify hydrolysis pathways (e.g., oxetane ring-opening vs. alcohol oxidation).
- Refinement : Adjust computational models to account for solvent effects (e.g., explicit water molecules in MD simulations) .
Q. How can the compound’s interaction with cytochrome P450 enzymes be mechanistically studied to assess metabolic stability?
- Answer :
- In Vitro Assays : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolite formation via LC-MS/MS.
- Kinetic Profiling : Calculate intrinsic clearance (CLint) using the substrate depletion method.
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding poses in the enzyme’s active site. Key residues (e.g., heme iron coordination) are mutated (e.g., CYP3A4 T309A) to validate interaction hotspots .
Methodological Considerations
Q. What analytical techniques are optimal for quantifying trace impurities in synthesized this compound?
- Answer :
- HPLC-PDA : Detect impurities at 0.1% level using a C18 column (gradient: 5–95% acetonitrile in water with 0.1% TFA).
- GC-MS : Identify volatile byproducts (e.g., residual solvents or decomposition products).
- NMR Spiking : Add authentic standards of suspected impurities (e.g., oxetane ring-opened diol) to confirm identity .
Q. How can solvent effects be systematically evaluated to optimize the compound’s solubility for biological assays?
- Answer :
- Solubility Screening : Test in PBS, DMSO, and PEG-400 at 0.1–10 mg/mL. Use nephelometry for quantification.
- Co-solvency Approach : Blend DMSO with aqueous buffers (≤5% v/v) to balance solubility and biocompatibility.
- Computational Prediction : Hansen solubility parameters (HSPiP software) correlate experimental data with solvent polarity .
Safety and Handling
Q. What precautions are critical when handling this compound in oxygen-rich environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
